molecular formula C12H13ClN2O B2519436 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 1312137-73-7

5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No.: B2519436
CAS No.: 1312137-73-7
M. Wt: 236.7
InChI Key: QMXGJQGFGNQNEP-UHFFFAOYSA-N
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Description

5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde is a useful research compound. Its molecular formula is C12H13ClN2O and its molecular weight is 236.7. The purity is usually 95%.
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Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde, as a derivative of imidazole, might be relevant in antitumor research. Studies have reviewed various imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and benzimidazole, highlighting their potential in the synthesis of compounds with diverse biological properties. Some of these compounds have passed the preclinical testing stage, suggesting their significance in the search for new antitumor drugs and synthesis of compounds with varying biological properties (Iradyan, M. et al., 2009).

Synthesis and Antioxidant Properties

The synthesis of imidazole derivatives like this compound can be involved in multi-component reactions to create novel compounds with significant biological and medicinal properties. For instance, isoxazolone derivatives, which have shown considerable biological and medicinal significance, are synthesized using a three-component reaction involving aromatic aldehydes. This implies that similar synthetic pathways may be applicable to the compound , potentially leading to the discovery of compounds with antioxidant properties (Laroum, R. et al., 2019).

Conversion into CNS Acting Drugs

Imidazole derivatives are used in the chemotherapy of various diseases, and there is ongoing research to modify these compounds to create more potent drugs for the Central Nervous System (CNS). The conversion of imidazole into more potent CNS drugs involves complex chemical reactions. This suggests that derivatives of this compound could potentially be modified into potent CNS drugs, highlighting the importance of this compound in medicinal chemistry (Saganuwan, S., 2020).

Benzimidazole and Therapeutic Potential

Benzimidazole derivatives, which include compounds similar to this compound, have demonstrated a wide range of pharmacological activities. These compounds have been a focus of interest for the synthesis of new therapeutic compounds due to their antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer properties, and more. The versatility of the benzimidazole core in various biological agents underpins its importance in the development of newer therapeutic agents (Babbar, R. et al., 2020).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to interact with a variety of enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, depending on the specific properties of the imidazole derivative and the biomolecules it interacts with .

Cellular Effects

Imidazole derivatives have been shown to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Imidazole derivatives are generally stable and do not degrade rapidly .

Dosage Effects in Animal Models

The effects of 5-Chloro-1-isobutyl-1H-benzo[d]imidazole-2-carbaldehyde at different dosages in animal models have not been reported. Imidazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Imidazole derivatives can be involved in a variety of metabolic pathways, interacting with enzymes and cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Imidazole derivatives can interact with transporters and binding proteins, which can affect their localization or accumulation .

Subcellular Localization

Imidazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name

5-chloro-1-(2-methylpropyl)benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O/c1-8(2)6-15-11-4-3-9(13)5-10(11)14-12(15)7-16/h3-5,7-8H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXGJQGFGNQNEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)Cl)N=C1C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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